Elevated Proton Affinity Compared to Propofol Dictates Differential Soft Chemical Ionization MS Response
In a direct head-to-head PTR/SRI-ToF-MS study, 2,6-diisopropyl-1,4-benzoquinone exhibited calculated proton affinities (PA) of 829 kJ mol⁻¹ and 865 kJ mol⁻¹ at its two protonation sites, whereas its precursor drug propofol (2,6-diisopropylphenol) has a PA of 770 kJ mol⁻¹ [1]. This significant difference in gas-phase basicity governs the reaction efficiency with H₃O⁺ and H₃O⁺·H₂O reagent ions, which is critical for designing selective analytical methods for exhaled breath monitoring [1].
| Evidence Dimension | Proton Affinity (Gas-Phase Basicity) |
|---|---|
| Target Compound Data | 829 kJ mol⁻¹ (site 1); 865 kJ mol⁻¹ (site 4) |
| Comparator Or Baseline | Propofol (2,6-diisopropylphenol): 770 kJ mol⁻¹ |
| Quantified Difference | ΔPA = +59 to +95 kJ mol⁻¹ relative to propofol |
| Conditions | DFT calculations at B3LYP/6-31+G(d,p) level; corroborated by PTR/SRI-ToF-MS experiments with H₃O⁺ and H₃O⁺·H₂O reagent ions [1]. |
Why This Matters
This higher PA ensures the metabolite can be selectively detected in complex breath matrices using soft chemical ionization, enabling real-time pharmacokinetic monitoring distinct from the parent drug.
- [1] Chawaguta A, Weiss F, Marotto A, Jürschik S, Mayhew CA. Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. Applied Sciences. 2023; 13(7):4623. View Source
